molecular formula C8H12N2 B12363207 2-Methyl-3-propylpyrazine-d3

2-Methyl-3-propylpyrazine-d3

Cat. No.: B12363207
M. Wt: 139.21 g/mol
InChI Key: XAWKNALRUSOTOY-BMSJAHLVSA-N
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Description

2-Methyl-3-propylpyrazine-d3: is a deuterated analog of 2-Methyl-3-propylpyrazine, a compound belonging to the pyrazine family. Pyrazines are known for their aromatic properties and are often used in flavor and fragrance industries. The deuterated version, this compound, is specifically labeled with deuterium, making it useful in various scientific research applications, particularly in the field of drug development and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-propylpyrazine-d3 involves the incorporation of deuterium into the molecular structure of 2-Methyl-3-propylpyrazine. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure to ensure the selective incorporation of deuterium .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize the yield and purity of the deuterated compound. Quality control measures, including gas chromatography and mass spectrometry, are employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-propylpyrazine-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methyl-3-propylpyrazine-d3 is widely used in scientific research due to its unique properties:

    Chemistry: It serves as an internal standard in analytical chemistry, particularly in mass spectrometry, to quantify the concentration of pyrazine derivatives.

    Biology: The compound is used in metabolic studies to trace the metabolic pathways and understand the biotransformation of pyrazine compounds in biological systems.

    Medicine: In drug development, it helps in studying the pharmacokinetics and pharmacodynamics of pyrazine-based drugs by providing insights into their absorption, distribution, metabolism, and excretion.

    Industry: It is used in the flavor and fragrance industry to develop new flavors and fragrances with enhanced stability and sensory properties

Mechanism of Action

The mechanism of action of 2-Methyl-3-propylpyrazine-d3 involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in metabolic pathways, influencing their activity and function.

    Pathways Involved: It affects pathways related to the metabolism of pyrazine compounds, including oxidation, reduction, and conjugation reactions.

Comparison with Similar Compounds

Uniqueness: 2-Methyl-3-propylpyrazine-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium enhances the stability of the compound and allows for precise tracking in metabolic studies, making it a valuable tool in various scientific fields .

Properties

Molecular Formula

C8H12N2

Molecular Weight

139.21 g/mol

IUPAC Name

2-propyl-3-(trideuteriomethyl)pyrazine

InChI

InChI=1S/C8H12N2/c1-3-4-8-7(2)9-5-6-10-8/h5-6H,3-4H2,1-2H3/i2D3

InChI Key

XAWKNALRUSOTOY-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=NC=CN=C1CCC

Canonical SMILES

CCCC1=NC=CN=C1C

Origin of Product

United States

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